

Spectroscopic Profile of 1H,1H-Perfluoropentylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H,1H-Perfluoropentylamine**

Cat. No.: **B1350127**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H,1H-Perfluoropentylamine**, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data and representative spectroscopic characteristics based on analogous fluorinated amines. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to generate their own data.

Chemical Structure and Properties

- IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine[[1](#)]
- Synonyms: **1H,1H-Perfluoropentylamine**, 1H,1H-Nonafluoropentylamine[[1](#)]
- Molecular Formula: C₅H₄F₉N[[1](#)]
- Molecular Weight: 249.08 g/mol [[1](#)]
- CAS Number: 355-27-1[[1](#)]

Spectroscopic Data

While a complete set of experimental spectra for **1H,1H-Perfluoropentylamine** is not readily available in public databases, the following sections provide predicted and expected spectroscopic characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For **1H,1H-Perfluoropentylamine**, the predicted mass spectral data is summarized below.

Adduct Ion	Predicted m/z
[M+H] ⁺	250.02728
[M+Na] ⁺	272.00922
[M-H] ⁻	248.01272
[M] ⁺	249.01945

Data sourced from PubChem predictions.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For **1H,1H-Perfluoropentylamine**, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed structural information.

Expected ¹H NMR Spectral Data:

Protons	Multiplicity	Expected Chemical Shift (δ , ppm)	Coupling Constants (J, Hz)
-CH ₂ -	Triplet	~3.0 - 3.5	J(H-F) ≈ 10-15 Hz
-NH ₂	Broad Singlet	~1.5 - 2.5	-

Expected ¹³C NMR Spectral Data:

Carbon	Expected Chemical Shift (δ , ppm)
-CH ₂ -	~40 - 50
-CF ₂ -	~110 - 125 (multiple signals expected)
-CF ₃	~115 - 125

Expected ¹⁹F NMR Spectral Data:

Fluorine Group	Expected Chemical Shift (δ , ppm, relative to CFCl ₃)
-CF ₂ - (alpha to CH ₂)	~ -120 to -130
-CF ₂ - (beta to CH ₂)	~ -125 to -135
-CF ₂ - (gamma to CH ₂)	~ -120 to -130
-CF ₃	~ -80 to -85

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **1H,1H-Perfluoropentylamine** are listed below.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
N-H	Stretch (asymmetric & symmetric)	3400 - 3250	Medium
C-H	Stretch	2960 - 2850	Medium
N-H	Bend (scissoring)	1650 - 1580	Medium
C-F	Stretch	1350 - 1100	Strong, Broad
C-N	Stretch	1250 - 1020	Medium
Characteristic absorption ranges for amines and fluorinated compounds. [3] [4] [5]			

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for fluorinated amines like **1H,1H-Perfluoropentylamine**.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **1H,1H-Perfluoropentylamine**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
- Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference compound (e.g., CFCl₃) for ¹⁹F NMR, if not using the

solvent signal as a reference.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-250 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: -250 to 0 ppm (or a wider range if necessary).
- Number of Scans: 64-256.
- Relaxation Delay (d1): 1-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.

- Perform baseline correction.
- Calibrate the chemical shift scale using the internal standard or solvent peak.
- Integrate the signals for quantitative analysis.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small drop of liquid **1H,1H-Perfluoropentylamine** directly onto the ATR crystal.
- Acquire the sample spectrum.

Sample Preparation (Thin Film - for volatile liquids):

- Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin film.
- Mount the plates in the spectrometer's sample holder.
- Acquire the spectrum.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Sample Preparation (for ESI):

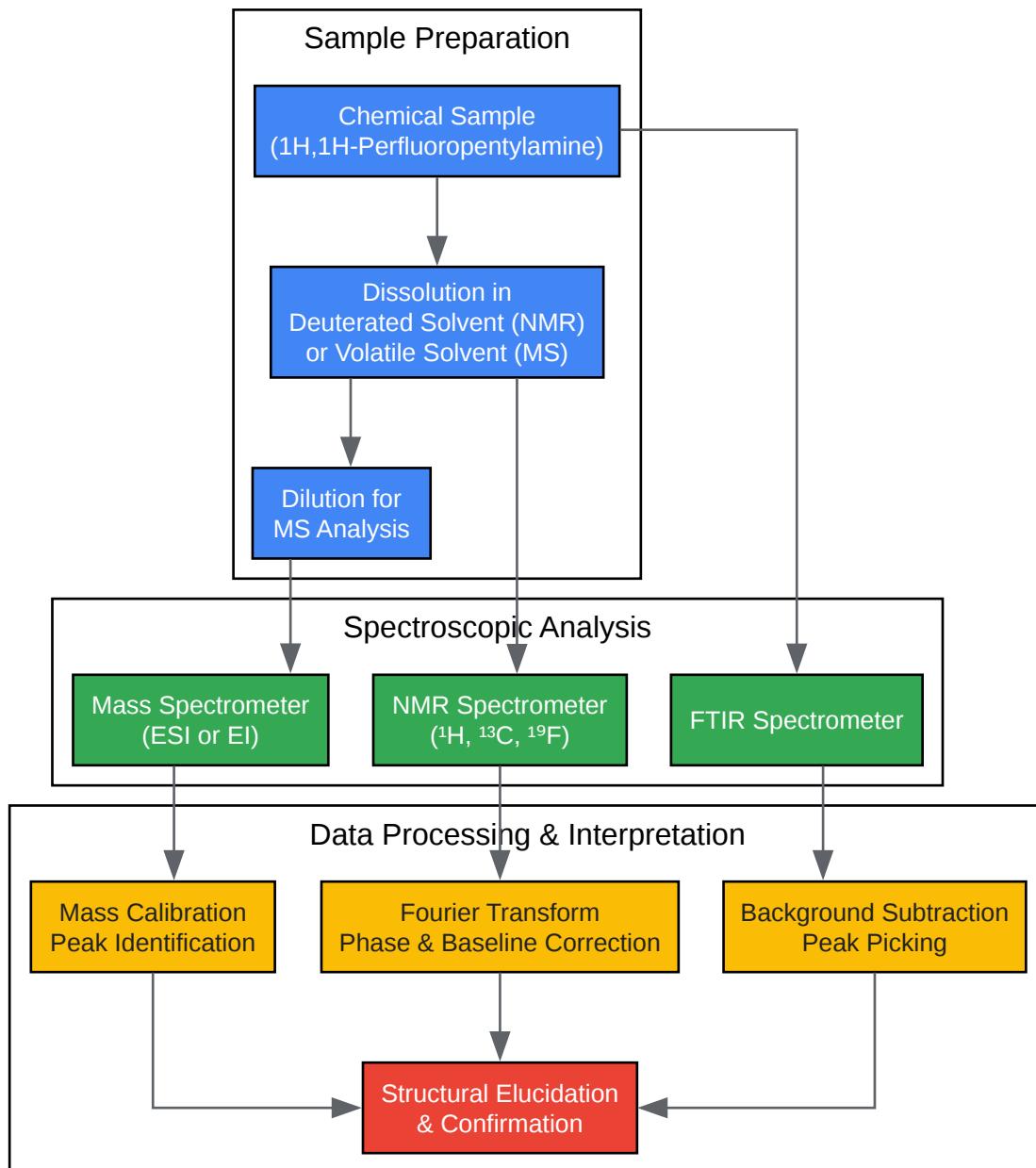
- Prepare a stock solution of **1H,1H-Perfluoropentylamine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to promote ionization.

Direct Infusion Analysis:

- Introduce the diluted sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
- Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

LC-MS Analysis (for mixture analysis or to improve signal):

- Inject the diluted sample onto a suitable liquid chromatography column (e.g., a C18 column).
- Elute the compound using an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
- The eluent is directly introduced into the mass spectrometer's ion source.


Data Acquisition and Processing:

- Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.
- For high-resolution MS, perform internal or external calibration to ensure high mass accuracy.
- Process the raw data to identify the molecular ion and any characteristic fragment ions. Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1H,1H-Perfluoropentylamine**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis, from sample preparation to data acquisition and final structural interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine | C5H4F9N | CID 2769669 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine (C5H4F9N)
[pubchemlite.lcsb.uni.lu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bpbs-us-w2.wpmucdn.com [bpbs-us-w2.wpmucdn.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H,1H-Perfluoropentylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350127#spectroscopic-data-of-1h-1h-perfluoropentylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com